molecular formula C12H21NO4 B6152388 rac-(2R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid, trans CAS No. 2760488-73-9

rac-(2R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid, trans

Cat. No.: B6152388
CAS No.: 2760488-73-9
M. Wt: 243.3
InChI Key:
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Description

rac-(2R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid, trans, is a synthetic chemical compound used in various research fields. It is a piperidine derivative, notable for its complex structure and specific stereochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound is typically synthesized through multi-step organic synthesis. A common starting point is piperidine, which undergoes a series of reactions including alkylation and carbamate formation. The tert-butoxycarbonyl (Boc) group is introduced as a protecting group for the amine function, allowing further modifications. The stereochemistry is controlled through chiral catalysis or resolution methods to ensure the (2R,5S) configuration.

Industrial Production Methods

Industrial production methods often scale up these laboratory procedures. It typically involves the use of large-scale batch reactors for the alkylation and Boc-protection steps. Efficient purification processes, like crystallization or chromatography, are crucial to obtain the desired stereoisomer in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

  • Oxidation: Can be oxidized under controlled conditions to introduce oxygen functionalities.

  • Reduction: Reduction reactions can be used to alter its alkyl groups or reduce potential carbonyl groups.

  • Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, modifying its side chains or functional groups.

Common Reagents and Conditions

  • Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) for epoxidation.

  • Reducing agents like lithium aluminium hydride (LiAlH4) for reduction reactions.

  • Acidic or basic conditions are used to promote nucleophilic substitution, with reagents like sodium hydride (NaH) or hydrochloric acid (HCl).

Major Products

The major products from these reactions vary widely but often include derivatives where the functional groups have been altered, such as alcohols, amines, or extended alkyl chains.

Scientific Research Applications

This compound is employed in various scientific research fields:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules, including pharmaceuticals.

  • Biology: : Serves as a probe in biochemical assays due to its specific structural features.

  • Industry: : Utilized in the development of new materials and catalysts due to its stability and reactivity.

Mechanism of Action

Molecular Targets and Pathways

The precise mechanism of action depends on the specific application. In biological contexts, it might interact with enzymes or receptors due to its piperidine scaffold, influencing biological pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to rac-(2R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid include:

  • 2,5-dimethylpiperidine: : Lacks the Boc group and thus exhibits different reactivity and applications.

  • N-Boc-piperidine: : Similar in having the Boc protection but without the additional methyl group, influencing its synthetic versatility.

  • 5-methylpiperidine-2-carboxylic acid: : Without the Boc protection, it’s more reactive in certain contexts.

Highlighting Uniqueness

What sets this compound apart is the combination of the Boc protecting group with the specific (2R,5S) stereochemistry, making it particularly valuable in stereoselective synthesis and applications requiring precise control over molecular configuration.

This mix of unique structure and versatile reactivity makes rac-(2R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid a compound of significant interest across multiple scientific domains.

Properties

CAS No.

2760488-73-9

Molecular Formula

C12H21NO4

Molecular Weight

243.3

Purity

95

Origin of Product

United States

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